Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)-
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Overview
Description
Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzenemethanamine core substituted with a 3-bromo-5-(trifluoromethyl)phenyl group and a phenylmethyl group. The compound’s unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration and Reduction: The starting material, benzenemethanamine, undergoes nitration to introduce a nitro group, followed by reduction to form the corresponding amine.
Bromination: The amine is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the desired position.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling Reaction: Finally, the phenylmethyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles like hydroxide (OH-) or amine (NH2-) groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like NaOH, NH3 in solvents like ethanol or water.
Major Products
Oxidation: Corresponding oxides or quinones.
Reduction: Reduced amines or alcohols.
Substitution: Substituted aromatic amines or phenols.
Scientific Research Applications
Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, N-phenyl-: Similar structure but lacks the bromo and trifluoromethyl groups.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of the phenylmethyl group.
Benzenemethanamine, N-[3-bromo-2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]-: Similar but with additional fluoro and methyl groups.
Uniqueness
Benzenemethanamine, N-[3-bromo-5-(trifluoromethyl)phenyl]-N-(phenylmethyl)- is unique due to the presence of both bromo and trifluoromethyl groups, which impart distinct chemical properties and reactivity. These substituents enhance its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C21H17BrF3N |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N,N-dibenzyl-3-bromo-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C21H17BrF3N/c22-19-11-18(21(23,24)25)12-20(13-19)26(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 |
InChI Key |
GZHPXCRNPXBJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC(=C3)C(F)(F)F)Br |
Origin of Product |
United States |
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